![molecular formula C21H20N2O3 B6489626 (2Z)-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-phenylprop-2-enamide CAS No. 851405-54-4](/img/structure/B6489626.png)
(2Z)-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-phenylprop-2-enamide
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Description
This compound is a quinoline derivative, which is a type of nitrogen-containing heterocycle. Quinolines are found in many important natural products and pharmaceuticals .
Molecular Structure Analysis
The compound contains a quinoline moiety, an amide group, and a phenyl group. The quinoline moiety is a bicyclic structure with a benzene ring fused to a pyridine ring. The amide group (-CONH-) is a common functional group in organic chemistry, and the phenyl group is a cyclic structure of six carbon atoms, with five hydrogen atoms and one attached to the rest of the molecule .Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that this compound can undergo would depend on the exact conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of quinoline derivatives include a high boiling point due to the presence of the nitrogen atom, and the ability to form hydrogen bonds .Safety and Hazards
Future Directions
properties
IUPAC Name |
(Z)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-26-18-9-8-16-13-17(21(25)23-19(16)14-18)11-12-22-20(24)10-7-15-5-3-2-4-6-15/h2-10,13-14H,11-12H2,1H3,(H,22,24)(H,23,25)/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLSXDRENAOTGR-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)/C=C\C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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